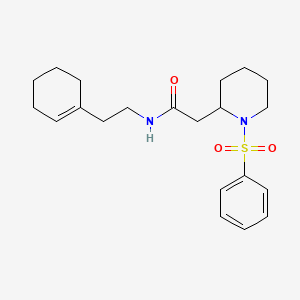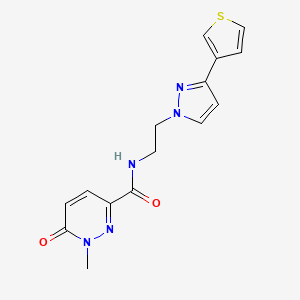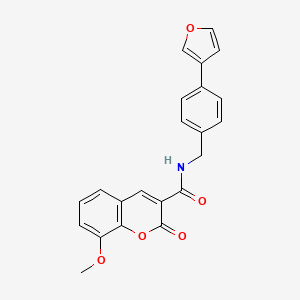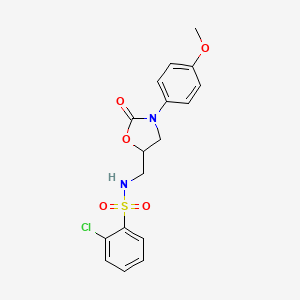
Methyl 3-(6-((3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound appears to contain a piperazine moiety, which is a common feature in many pharmaceuticals . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperazine derivatives can undergo a variety of reactions, including cyclization, the Ugi reaction, and ring-opening of aziridines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), gas chromatography (GC) with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .科学的研究の応用
Synthesis and Chemical Properties
Research on compounds with structural similarities often focuses on the synthesis of novel derivatives and the exploration of their chemical properties. For instance, studies have developed methodologies for synthesizing compounds with piperazine substitutions and quinazolinone derivatives, demonstrating the flexibility and diversity of organic synthesis techniques in creating molecules with potential biological activity (Fathalla & Pazdera, 2017; Habib et al., 2013). These synthesis strategies can lay the groundwork for producing compounds with specific pharmacological targets.
Antimicrobial Activity
A significant area of application for these compounds is in antimicrobial research, where novel molecules are screened for their potential to inhibit or kill pathogenic microorganisms. Various studies have synthesized and tested derivatives for their antimicrobial properties, finding some compounds to exhibit good or moderate activities against a range of bacteria and fungi (Bektaş et al., 2007; Patel & Shaikh, 2011). These findings highlight the potential of such compounds in developing new antibiotics or antifungal medications.
作用機序
Safety and Hazards
特性
CAS番号 |
896385-67-4 |
|---|---|
分子式 |
C29H36ClN5O5 |
分子量 |
570.09 |
IUPAC名 |
methyl 3-[6-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C29H36ClN5O5/c1-40-28(38)21-10-11-24-25(19-21)32-29(39)35(27(24)37)14-4-2-3-9-26(36)31-12-6-13-33-15-17-34(18-16-33)23-8-5-7-22(30)20-23/h5,7-8,10-11,19-20H,2-4,6,9,12-18H2,1H3,(H,31,36)(H,32,39) |
InChIキー |
HLRHBFCCADLNDV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)




![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)
![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)


![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)
